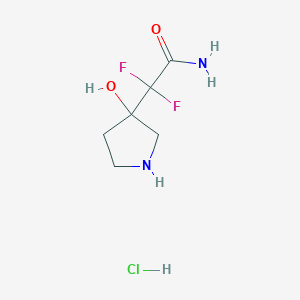

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride

Description

Historical Development of Fluorinated Pyrrolidine Research

The exploration of fluorinated pyrrolidine derivatives began in the mid-20th century, driven by the unique electronic and steric properties imparted by fluorine atoms. Early work on N-fluorinated compounds, such as perfluoro-N-fluoropiperidine (1964), demonstrated fluorine’s ability to participate in selective substitution reactions. These studies laid the groundwork for synthesizing complex fluorinated heterocycles, including pyrrolidines. By the 1980s, advances in fluorination reagents, such as DAST (diethylaminosulfur trifluoride) and Deoxofluor, enabled precise incorporation of fluorine into pyrrolidine scaffolds.

A pivotal moment occurred in the 2010s with the development of stereoselective fluorination strategies. Researchers demonstrated that fluorination at specific positions on pyrrolidine rings could stabilize axial conformations through C–F⋯N⁺ interactions, enhancing binding affinity in drug-receptor systems. For example, Pfizer’s optimized synthesis of fluorinated pyrrolidines via cyclic sulfamate intermediates (2019) highlighted industrial applications of these methods. The compound 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride emerged from this era, combining fluorine’s metabolic stability with pyrrolidine’s versatility in medicinal chemistry.

Significance in Medicinal Chemistry and Drug Discovery

Fluorinated pyrrolidines occupy a critical niche in drug discovery due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms increases lipophilicity, improving blood-brain barrier penetration, while electronegativity enhances hydrogen-bonding interactions with biological targets. For 2,2-difluoro-2-(3-hydroxyprolidin-3-yl)acetamide hydrochloride, the geminal difluoro group at the acetamide position reduces susceptibility to enzymatic degradation, prolonging half-life.

This compound’s pyrrolidine core facilitates conformational restriction, a feature exploited in neuromodulatory agents. Structural analogs have shown affinity for serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders. Furthermore, the 3-hydroxypyrrolidine moiety introduces hydrogen-bonding capabilities, critical for targeting enzymes like kinases or proteases. Patent US11072611B2 underscores its relevance, disclosing derivatives as anti-inflammatory agents with improved selectivity over cyclooxygenase isoforms.

Research Objectives and Scope

Current research aims to address three gaps: (1) elucidating the compound’s mechanism of action in neuroinflammatory pathways, (2) optimizing synthetic routes for scalability, and (3) expanding structure-activity relationship (SAR) studies to refine target selectivity. Synthetic challenges include controlling stereochemistry during fluorination—a problem partially resolved by using TBAF (tetrabutylammonium fluoride) in cyclic sulfamate intermediates. Additionally, computational modeling seeks to predict how the 3-hydroxy group influences binding to G-protein-coupled receptors.

Future work will explore hybrid derivatives combining this scaffold with bioisosteric groups, such as tetrazoles or oxadiazoles, to enhance solubility. Collaborative efforts between academic and industrial laboratories are critical, as evidenced by Pfizer’s contributions to fluorinated pyrrolidine synthesis. By addressing these objectives, researchers aim to unlock the compound’s full therapeutic potential while advancing fluorination methodologies in organic chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2O2.ClH/c7-6(8,4(9)11)5(12)1-2-10-3-5;/h10,12H,1-3H2,(H2,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBMULMGYNPLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(C(=O)N)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride typically involves the reaction of difluoroacetic acid derivatives with hydroxypyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding amine or alcohol.

Substitution: The difluoroacetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds similar to 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride exhibit significant antibacterial properties. These compounds can inhibit the growth of various Gram-positive bacteria, including strains resistant to conventional antibiotics. Specifically, they target bacterial DNA synthesis mechanisms, making them promising candidates for treating bacterial infections .

Anti-Cancer Potential

The compound's structural analogs have demonstrated anti-cancer activity through mechanisms that induce apoptosis in cancer cells. For instance, studies involving similar amide compounds have shown efficacy in inhibiting tumor growth by damaging DNA within cancer cells . The ability to selectively target cancer cells while sparing normal cells is a critical advantage in cancer therapy.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. The pyrrolidine moiety is known for its potential to enhance cognitive function and protect against neurodegenerative conditions. Further research is needed to elucidate these effects and establish a clear therapeutic pathway .

Case Study 1: Antibacterial Efficacy

A study focused on the synthesis of amide derivatives demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved selective inhibition of the bacterial DNA polymerase, which is crucial for bacterial replication .

Case Study 2: Cancer Cell Apoptosis

In vitro assays have shown that compounds related to this compound can induce apoptosis in various cancer cell lines. The assays indicated a significant reduction in cell viability, with IC50 values indicating strong potency against multiple cancer types .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroacetamide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The hydroxypyrrolidine ring can interact with receptor sites, modulating their function and triggering downstream signaling pathways .

Comparison with Similar Compounds

Ethyl 2,2-Difluoro-2-(pyrrolidin-3-yl)acetate Hydrochloride (CAS 2408957-54-8)

- Molecular Formula: C₉H₁₄ClF₂NO₂

- Molecular Weight : 229.7 g/mol

- Key Features :

- Ester functionality (vs. amide in the target compound).

- Pyrrolidine substituent lacks the hydroxyl group present in the target compound.

- Implications: The ester group increases susceptibility to hydrolysis compared to the amide’s stability.

Ethyl 2-(Azetidin-3-yl)-2-fluoroacetate Hydrochloride (CAS 1780567-99-8)

- Molecular Formula: C₇H₁₃ClFNO₂

- Molecular Weight : 203.64 g/mol (calculated)

- Key Features :

- Azetidine ring (4-membered, strained) vs. 5-membered pyrrolidine in the target compound.

- Single fluorine atom at the α-position (vs. two fluorines in the target).

- Implications :

2-Chloro-N-[2,2-Difluoro-2-(pyridin-3-yl)ethyl]acetamide

- Molecular Formula : C₉H₉ClF₂N₂O (inferred from )

- Molecular Weight : ~286.76 g/mol (MDL data)

- Key Features :

- Pyridinyl substituent (aromatic) vs. aliphatic hydroxypyrrolidine.

- Chlorine atom at the acetamide’s α-position.

- Implications :

Functional Group Impact on Properties

| Compound | Functional Groups | Hydrogen Bonding | Hydrolytic Stability | Electronegativity |

|---|---|---|---|---|

| Target Compound | Amide, hydroxypyrrolidine, HCl salt | High (due to –OH) | High (amide) | High (2×F) |

| Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate HCl | Ester, pyrrolidine, HCl salt | Low | Moderate (ester) | High (2×F) |

| 2-Chloro-N-[2,2-difluoro-2-(pyridin-3-yl)ethyl]acetamide | Amide, pyridinyl, Cl | Moderate | High (amide) | Moderate (Cl, 2×F) |

Biological Activity

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, anticancer, and neuropharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a difluorinated acetamide structure with a hydroxypyrrolidine moiety. Its molecular formula is , and it has a molecular weight of approximately 178.16 g/mol. The presence of fluorine atoms is significant as it often enhances the biological activity of pharmaceutical agents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

A study focusing on novel antimicrobial agents highlighted that compounds similar in structure to 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide demonstrated significant antimicrobial properties against resistant bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or interference with protein synthesis.

2. Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a case study involving derivatives of acetamides reported cytotoxic effects against breast and colon cancer cells . The proposed mechanism includes induction of apoptosis and cell cycle arrest.

3. Neuropharmacological Effects

Preliminary findings suggest that this compound may interact with kappa opioid receptors (KOR), which are implicated in pain modulation and mood regulation. This interaction could provide therapeutic benefits in managing chronic pain conditions .

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various acetamides, including this compound. The results indicated that this compound had a minimal inhibitory concentration (MIC) lower than many standard antibiotics used today, showcasing its potential as a new antimicrobial agent .

Cytotoxicity Testing

In a cytotoxicity assay using human cancer cell lines, this compound exhibited IC50 values significantly lower than those observed for conventional chemotherapeutics. This suggests not only effectiveness but also a potentially favorable safety profile .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetamide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of fluorinated acetamide derivatives typically involves multi-step processes, including fluorination, cyclization, and salt formation. For example, difluoroacetamide intermediates can be synthesized via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) . The hydroxylpyrrolidine moiety may be introduced through reductive amination or ring-opening reactions of epoxides, with careful control of temperature and pH to avoid side reactions. Hydrochloride salt formation is achieved by treating the free base with HCl in polar solvents (e.g., ethanol), followed by recrystallization for purification . Reaction optimization (e.g., stoichiometry, solvent polarity) is critical to achieving >90% purity, as evidenced by HPLC analysis .

Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming the difluoroacetamide group and hydroxypyrrolidine ring. The coupling constants () in NMR can resolve spatial arrangements of fluorine atoms .

- X-ray Crystallography : Used to determine the absolute configuration of the chiral 3-hydroxypyrrolidine center, particularly if the compound exhibits stereospecific bioactivity .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between hydrochloride salt and free base forms .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s bioactivity?

- Methodological Answer : Discrepancies often arise from solvation effects or incomplete force field parameterization for fluorine atoms. To address this:

- Molecular Dynamics (MD) Simulations : Use explicit solvent models to assess conformational stability of the hydroxypyrrolidine ring in aqueous environments .

- Free Energy Perturbation (FEP) : Quantifies binding affinity differences between predicted and observed enzyme-inhibitor interactions, especially for fluorinated motifs .

- Experimental Validation : Compare in vitro enzyme inhibition assays (e.g., IC values) with docking scores from software like AutoDock Vina. Adjust computational models using experimental data as benchmarks .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term biological studies?

- Methodological Answer :

- Accelerated Stability Testing : Conduct stress tests at pH 1–13 and 40–60°C to identify degradation products. LC-MS analysis revealed that the hydroxypyrrolidine ring undergoes hydrolysis under acidic conditions, while the difluoroacetamide group remains stable .

- Lyophilization : Enhances stability for storage; residual moisture <1% prevents HCl-mediated decomposition .

- In Silico Predictors : Tools like Advanced Chemistry Development (ACD) Labs predict hydrolytic susceptibility of the acetamide bond, guiding formulation design .

Q. What experimental approaches can elucidate the role of fluorine substitution in modulating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Comparative Studies : Synthesize non-fluorinated analogs and compare logP, solubility, and membrane permeability using PAMPA assays. Fluorine’s electronegativity reduces basicity of the pyrrolidine nitrogen, enhancing blood-brain barrier penetration .

- Metabolic Profiling : Incubate with liver microsomes to identify oxidative metabolites. Fluorine atoms at the 2-position resist CYP450-mediated degradation, prolonging half-life .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in cytotoxicity data across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Use Hill slope analysis to differentiate between specific target inhibition (steep slopes) and non-specific cytotoxicity (shallow slopes) .

- Omics Integration : RNA-seq or proteomics can identify cell line-specific pathways (e.g., fluorinated compound activation via GST enzymes) .

- Positive Controls : Include structurally related compounds (e.g., pyrrolidine-containing acetamides) to benchmark assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.